molecular formula C16H22N2O2 B3162557 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid CAS No. 879038-23-0

3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid

Cat. No.: B3162557
CAS No.: 879038-23-0
M. Wt: 274.36 g/mol
InChI Key: KOPOTRCLDJRTFW-UHFFFAOYSA-N
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Description

3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, a diethylaminomethyl group, and a propionic acid moiety, which contribute to its unique chemical properties.

Scientific Research Applications

3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid typically involves the reaction of indole derivatives with diethylamine and propionic acid. The process can be summarized in the following steps:

    Formation of Indole Derivative: The starting material, indole, undergoes a series of reactions to introduce the diethylaminomethyl group at the 3-position of the indole ring.

    Addition of Propionic Acid: The intermediate product is then reacted with propionic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperature to prevent side reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in the body to modulate biological responses.

    Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

    Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid can be compared with other similar compounds, such as:

    3-(3-Diethylaminomethyl-indol-1-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

    3-(3-Dimethylaminomethyl-indol-1-yl)-propionic acid: Similar structure but with a dimethylaminomethyl group instead of diethylaminomethyl.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

3-[3-(diethylaminomethyl)indol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-17(4-2)11-13-12-18(10-9-16(19)20)15-8-6-5-7-14(13)15/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPOTRCLDJRTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CN(C2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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